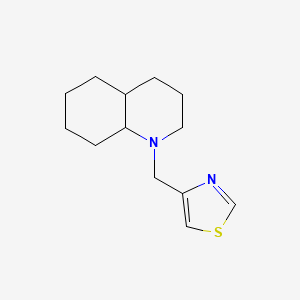
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-1,3-thiazole, also known as OTB-015, is a small molecule drug that has shown promising results in various scientific research applications. It is a thiazole derivative that has been synthesized using various methods, including the reaction of 2-mercaptothiazole with 4-(chloromethyl)-3,4,4a,5,6,7,8,8a-octahydroquinoline.
作用机制
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-1,3-thiazole exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, survival, and differentiation. This compound binds to the ATP-binding site of CK2 and inhibits its activity. This results in the inhibition of various downstream signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to reduce inflammation and disease severity in animal models of autoimmune diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
实验室实验的优点和局限性
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-1,3-thiazole has several advantages for lab experiments, including its low toxicity profile and its ability to inhibit the activity of CK2, which is involved in various cellular processes. However, this compound has some limitations, including its low solubility in water and its relatively low yield using current synthesis methods.
未来方向
There are several future directions for 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-1,3-thiazole research. One direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the exploration of the potential of this compound in the treatment of other diseases, such as viral infections and neurodegenerative diseases. Additionally, the development of this compound analogs with improved pharmacokinetic properties and potency is a promising direction for future research. Finally, the combination of this compound with other drugs or therapies may enhance its anti-inflammatory and anti-cancer effects and improve its clinical efficacy.
合成方法
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-1,3-thiazole has been synthesized using various methods, including the reaction of 2-mercaptothiazole with 4-(chloromethyl)-3,4,4a,5,6,7,8,8a-octahydroquinoline. This reaction is carried out in the presence of a base and a solvent. Other methods include the reaction of 2-mercaptothiazole with 4-(bromomethyl)-3,4,4a,5,6,7,8,8a-octahydroquinoline and the reaction of 2-mercaptothiazole with 4-(iodomethyl)-3,4,4a,5,6,7,8,8a-octahydroquinoline. The yield of this compound using these methods ranges from 50% to 70%.
科学研究应用
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-1,3-thiazole has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied in various scientific research applications, including cancer therapy, viral infections, and autoimmune diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. This compound has been studied in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, and has been shown to reduce inflammation and disease severity.
属性
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-6-13-11(4-1)5-3-7-15(13)8-12-9-16-10-14-12/h9-11,13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCILOTBEQWGHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)

![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)


